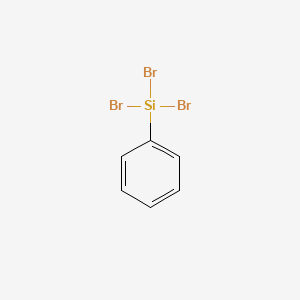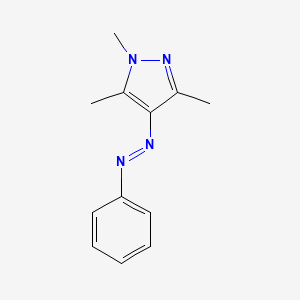
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a phenylazo group
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethylpyrazole with diazonium salts derived from aniline derivatives. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common choice. The process involves the formation of a diazonium intermediate, which then couples with the pyrazole ring to form the desired product.
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylazo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Formation of hydroxylated or oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazoles or phenyl derivatives.
科学的研究の応用
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The phenylazo group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
類似化合物との比較
1H-Pyrazole, 1,3,5-trimethyl-: A closely related compound without the phenylazo group.
1H-Pyrazole, 1,3,5-trimethyl-4-carboxylic acid: Another derivative with a carboxylic acid group instead of the phenylazo group.
Uniqueness: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions, making the compound versatile for different applications.
特性
CAS番号 |
13572-20-8 |
|---|---|
分子式 |
C12H14N4 |
分子量 |
214.27 g/mol |
IUPAC名 |
phenyl-(1,3,5-trimethylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C12H14N4/c1-9-12(10(2)16(3)15-9)14-13-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChIキー |
DKJGFWFFQRMEBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)


![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
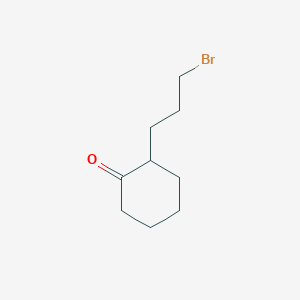
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
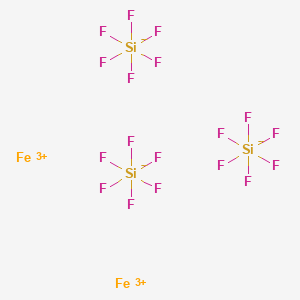
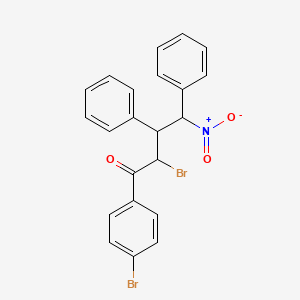
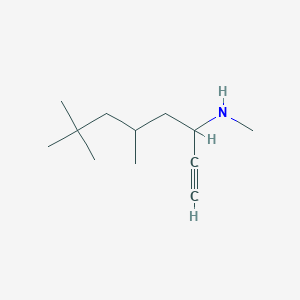
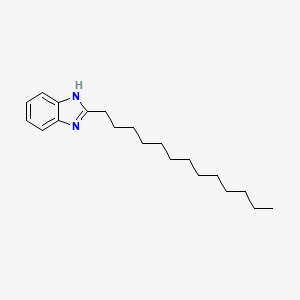
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
